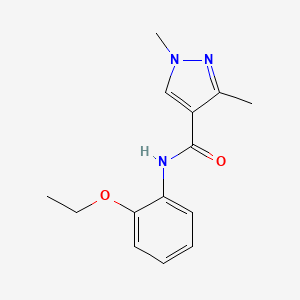
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as EDPCA, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. EDPCA has been found to exhibit promising pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Applications De Recherche Scientifique
Metabolism and Disposition in Humans
Studies on compounds such as N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide show the complexity of human metabolism involving oxidative deamination, aliphatic hydroxylation, and carbamate formation, highlighting the importance of understanding metabolic pathways for safety and efficacy assessments (Shaffer et al., 2008).
Environmental Exposure and Biomonitoring
Research into the environmental exposure of organophosphorus and pyrethroid pesticides provides valuable data on the prevalence of these compounds in human populations, indicating widespread exposure. Such studies underscore the need for continuous monitoring and assessment of chemical exposures to protect public health (Babina et al., 2012).
Human Health Implications
Investigations into the presence of endocrine-disrupting compounds like nonylphenols in food and human tissues reveal the ubiquitous nature of these contaminants. Understanding the pathways through which such compounds are metabolized and their potential health impacts is crucial for developing effective public health strategies (Guenther et al., 2002).
Mécanisme D'action
Target of Action
The primary targets of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide are currently under investigation . It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide may interact with various cellular targets, contributing to its biological activity.
Mode of Action
Based on the known activities of similar compounds, it is likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide may also influence a broad range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will significantly impact the compound’s bioavailability and overall biological activity.
Result of Action
Based on the known activities of similar compounds, it is likely that it exerts a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as light and storage conditions.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-13-8-6-5-7-12(13)15-14(18)11-9-17(3)16-10(11)2/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEVMVIILBXZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

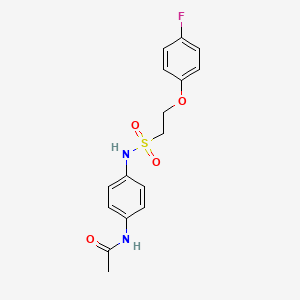
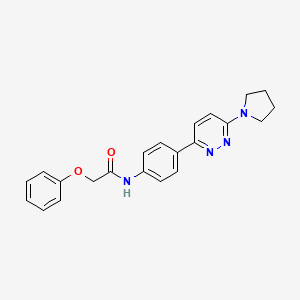
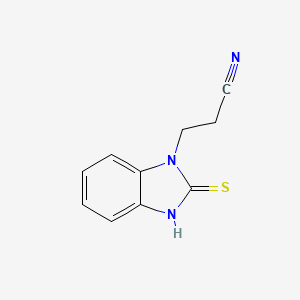
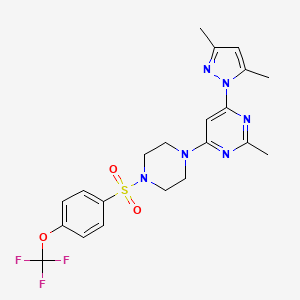
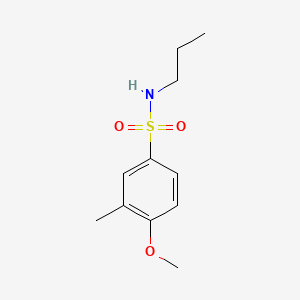
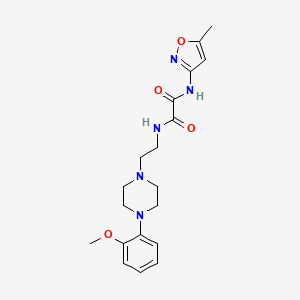
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)

![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)
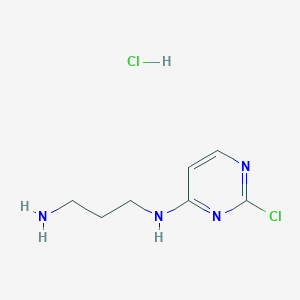
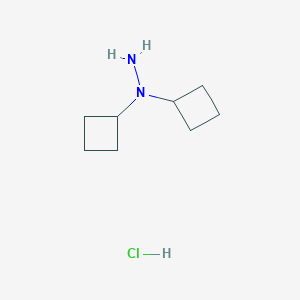
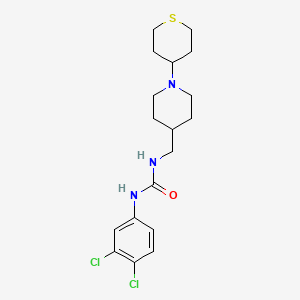
![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)
